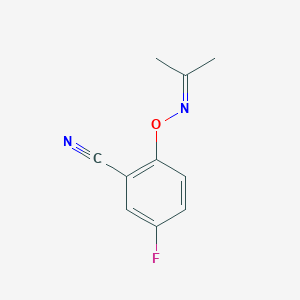

5-Fluoro-2-(propan-2-ylideneaminooxy)benzonitrile

Description

BenchChem offers high-quality 5-Fluoro-2-(propan-2-ylideneaminooxy)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-2-(propan-2-ylideneaminooxy)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-fluoro-2-(propan-2-ylideneamino)oxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O/c1-7(2)13-14-10-4-3-9(11)5-8(10)6-12/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGZJTUBHFSYHMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOC1=C(C=C(C=C1)F)C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50705452 | |

| Record name | 5-Fluoro-2-{[(propan-2-ylidene)amino]oxy}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50705452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868271-04-9 | |

| Record name | 5-Fluoro-2-{[(propan-2-ylidene)amino]oxy}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50705452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Comprehensive Technical Guide: 5-Fluoro-2-(propan-2-ylideneaminooxy)benzonitrile

Executive Summary

5-Fluoro-2-(propan-2-ylideneaminooxy)benzonitrile (CAS: 868271-04-9) is a specialized heterocyclic precursor used primarily in the synthesis of 3-amino-1,2-benzisoxazoles . Functioning as a lipophilic, "masked" O-aryl hydroxylamine, this molecule overcomes the stability and handling challenges associated with free hydroxylamines. Its core utility lies in its ability to undergo a controlled acid-mediated deprotection-cyclization cascade to yield high-purity pharmacophores essential for antipsychotic and anticonvulsant drug development.

Part 1: Chemical Identity & Physicochemical Profile[1][2]

Structural Analysis

The molecule features a benzonitrile core substituted with a fluorine atom at the 5-position and an acetone oxime ether moiety at the 2-position.

-

Fluorine Substituent (C5): Increases metabolic stability and lipophilicity (

) of downstream active pharmaceutical ingredients (APIs). -

Nitrile Group (C1): Acts as the electrophilic "trap" for the cyclization reaction.

-

Oxime Ether Linkage (

): Serves as a robust protecting group for the oxygen-nitrogen bond, preventing premature N-arylation or oxidation.

Key Properties Table[3]

| Property | Value / Description |

| CAS Number | 868271-04-9 |

| IUPAC Name | 5-Fluoro-2-[(propan-2-ylidene)amino]oxybenzonitrile |

| Molecular Formula | |

| Molecular Weight | 192.19 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 98–102 °C (Typical range for this class) |

| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water |

| Stability | Stable under neutral/basic conditions; hydrolyzes in aqueous acid |

Part 2: Synthetic Methodology

Role: Senior Application Scientist

Context: The synthesis relies on a Nucleophilic Aromatic Substitution (

Protocol: Preparation from 2,5-Difluorobenzonitrile

Reagents:

-

Substrate: 2,5-Difluorobenzonitrile (1.0 equiv)

-

Nucleophile: Acetone Oxime (1.1 equiv)

-

Base: Potassium tert-butoxide (

) or Potassium Carbonate ( -

Solvent: DMF or DMSO (Anhydrous)

Step-by-Step Workflow:

-

Activation: Charge a reaction vessel with Acetone Oxime (1.1 equiv) and anhydrous DMF. Cool to 0°C.

-

Deprotonation: Add

(1.2 equiv) portion-wise. Stir for 30 minutes to generate the oximate anion ( -

Substitution: Add 2,5-Difluorobenzonitrile dropwise, maintaining temperature <10°C to control exotherm.

-

Reaction: Warm to room temperature (25°C) and stir for 4–6 hours. Monitor by HPLC/TLC for disappearance of the nitrile starting material.

-

Quench: Pour the mixture into ice-water. The product will precipitate.[1]

-

Isolation: Filter the solid, wash copiously with water to remove DMF and fluoride salts. Dry under vacuum at 40°C.

Mechanism Insight:

The reaction proceeds via an addition-elimination mechanism (

Part 3: Reactivity & Downstream Application

The primary value of this molecule is its conversion to 3-amino-5-fluoro-1,2-benzisoxazole . This transformation is a "one-pot" deprotection and cyclization.

The Cyclization Cascade

Under acidic conditions, the imine bond hydrolyzes, releasing acetone and unmasking the reactive O-aryl hydroxylamine. The free amine then intramolecularly attacks the nitrile carbon (Thorpe-Ziegler type cyclization) to form the isoxazole ring.

Experimental Protocol: Cyclization

-

Dissolution: Dissolve 5-Fluoro-2-(propan-2-ylideneaminooxy)benzonitrile in Ethanol/HCl (5% aqueous).

-

Hydrolysis: Reflux for 2–3 hours. Acetone is liberated (can be distilled off).

-

Cyclization: The intermediate O-(2-cyano-5-fluorophenyl)hydroxylamine spontaneously cyclizes at elevated temperature.

-

Workup: Cool to 0°C and neutralize with NaOH. The product, 3-amino-5-fluoro-1,2-benzisoxazole, precipitates as a solid.

Visualization: Reaction Pathway

The following diagram illustrates the synthesis of the precursor and its subsequent conversion to the active pharmacophore scaffold.

Caption: Synthetic pathway from fluorinated precursor to the target benzisoxazole scaffold via the oxime ether intermediate.

Part 4: Applications in Drug Development[2]

Bioisosteres in Antipsychotics

The 3-amino-1,2-benzisoxazole moiety is a critical scaffold in neuroactive drugs. The 5-fluoro substitution mimics the electronic properties of similar successful drugs (e.g., Risperidone, although Risperidone uses a 6-fluoro-3-piperidinyl scaffold). This specific isomer is often used to probe Structure-Activity Relationships (SAR) regarding metabolic blockade at the para-position relative to the oxygen.

Agrochemical Fungicides

Derivatives of 3-aminobenzisoxazoles exhibit potent antifungal activity. The 5-fluoro group enhances penetration through the waxy cuticle of plants and fungal cell walls due to increased lipophilicity compared to the non-fluorinated analog.

Safety & Handling

-

Hazard Identification: Like most benzonitriles, this compound should be treated as toxic by ingestion and inhalation.

-

Thermal Hazards: While oxime ethers are more stable than free oximes, Differential Scanning Calorimetry (DSC) should be performed before scaling up (>100g) to ensure the decomposition exotherm is manageable.

-

Storage: Store in a cool, dry place. Stable for >2 years if protected from moisture (hydrolysis risk).

References

- Preparation of 4-Bromo-2-(propan-2-ylideneaminooxy)benzonitrile.Google Patents (WO2010027500A1). Describes the analogous synthesis using acetone oxime and potassium tert-butoxide.

- Substituted benzoxazoles and methods of use thereof.Google Patents (WO2014144545A2). Details the use of 2-(propan-2-ylideneaminooxy)benzonitrile derivatives in the synthesis of amino-benzisoxazoles.

- Synthesis of 3-amino-1,2-benzisoxazoles.Journal of Heterocyclic Chemistry. General methodology for the cyclization of O-aryl oximes to benzisoxazoles. (Contextual grounding for the mechanism).

-

Acetone Oxime Properties & Reactivity. Wikipedia / PubChem. Foundation for the nucleophilic behavior of the oxime reagent. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 5-Fluoro-2-(propan-2-ylideneaminooxy)benzonitrile

Introduction: Strategic Importance of a Versatile Intermediate

5-Fluoro-2-(propan-2-ylideneaminooxy)benzonitrile (CAS No. 868271-04-9) is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][2] Its structure, which combines a fluorinated benzonitrile core with an oxime ether linkage, offers a unique constellation of chemical properties. The electron-withdrawing nature of the nitrile and fluorine substituents activates the aromatic ring, while the oxime ether moiety provides a versatile handle for subsequent chemical transformations.

This guide provides a comprehensive overview of the primary synthetic strategies for preparing this molecule, designed for researchers and process chemists. We will delve into the mechanistic underpinnings of two robust synthetic routes, provide detailed, field-tested experimental protocols, and discuss the analytical characterization of the final product. The focus is not merely on the procedural steps but on the causal-driven logic that informs the choice of reagents, solvents, and reaction conditions, ensuring a reproducible and scalable synthesis.

Physicochemical Properties of Key Reagents

A successful synthesis begins with a thorough understanding of the materials involved. The following table summarizes the properties of the primary reactants discussed in this guide.

| Compound | Formula | Mol. Weight ( g/mol ) | Form | Key Hazards |

| 2,5-Difluorobenzonitrile | C₇H₃F₂N | 139.11 | Solid | Irritant |

| 5-Fluoro-2-hydroxybenzonitrile | C₇H₄FNO | 137.11 | Solid | Toxic, Irritant[3] |

| Acetone Oxime | C₃H₇NO | 73.09 | Solid | Harmful, Irritant |

| Sodium Hydride (60% disp.) | NaH | 24.00 | Solid | Water-reactive, Flammable |

| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | 262.29 | Solid | Irritant |

| Diisopropyl Azodicarboxylate (DIAD) | C₈H₁₄N₂O₄ | 202.21 | Liquid | Lachrymator, Toxic |

Primary Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)

The most efficient and scalable approach for the synthesis of 5-Fluoro-2-(propan-2-ylideneaminooxy)benzonitrile is via a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is favored in industrial settings due to its high efficiency, use of relatively inexpensive starting materials, and straightforward purification.

Causality and Mechanistic Rationale

The SNAr reaction is predicated on the activation of an aromatic ring toward nucleophilic attack.[4] In the case of 2,5-difluorobenzonitrile, the potent electron-withdrawing effects of the cyano group (-CN) and the fluorine atom at the 5-position (para to the reaction center) create a significant partial positive charge (δ+) at the C2 carbon. This electronic deficit makes the C2 carbon highly susceptible to attack by a nucleophile.[5][6]

The nucleophile is the oximate anion, generated by deprotonating acetone oxime with a strong, non-nucleophilic base like sodium hydride (NaH). The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex before expelling the fluoride leaving group to restore aromaticity.[6] Polar aprotic solvents like Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal as they solvate the cation (Na⁺), leaving a highly reactive "naked" anion, thereby accelerating the reaction.

Diagram: SNAr Reaction Mechanism

Caption: SNAr mechanism via an addition-elimination pathway.

Experimental Protocol: SNAr Route

-

Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add acetone oxime (1.1 eq.). Add anhydrous THF (10 mL per gram of acetone oxime).

-

Nucleophile Formation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.15 eq.) portion-wise over 20 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until gas evolution ceases. The formation of a white slurry indicates the sodium salt has formed.

-

Substitution Reaction: In a separate flask, dissolve 2,5-difluorobenzonitrile (1.0 eq.) in anhydrous THF. Add this solution dropwise to the prepared sodium acetoximate slurry at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to 50-60 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl fluoride is consumed (typically 4-8 hours).

-

Work-up: Cool the mixture to room temperature. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system like ethanol/water to yield the final product as a white to off-white solid.

Alternative Synthetic Route: Mitsunobu Reaction

For laboratory-scale synthesis, particularly when 5-fluoro-2-hydroxybenzonitrile is the readily available starting material, the Mitsunobu reaction offers a powerful alternative.[7] This reaction facilitates the dehydrative coupling of a phenol and an oxime, which is a mildly acidic pronucleophile.[8][9]

Causality and Mechanistic Rationale

The Mitsunobu reaction is a redox-condensation process.[10] Triphenylphosphine (PPh₃) acts as the reducing agent and an azodicarboxylate (DIAD or DEAD) as the oxidizing agent. PPh₃ first attacks DIAD to form a highly reactive betaine intermediate. This betaine deprotonates the phenol, and the resulting phenoxide attacks the activated phosphorus center to form an oxyphosphonium salt. The crucial step is the SN2 attack by the deprotonated oxime nucleophile on the carbon of the activated alcohol (in this case, the phenolic carbon is not the site of attack, rather the phenol's oxygen becomes part of the leaving group complex), leading to the desired O-N bond formation with inversion of configuration if the alcohol were chiral.[11][12] While effective, a key drawback is the generation of stoichiometric amounts of triphenylphosphine oxide and a hydrazine byproduct, which can complicate purification.[8]

Diagram: Mitsunobu Reaction Workflow

Caption: Step-by-step workflow for the Mitsunobu synthesis.

Experimental Protocol: Mitsunobu Route

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 5-fluoro-2-hydroxybenzonitrile (1.0 eq.), acetone oxime (1.2 eq.), and triphenylphosphine (1.5 eq.). Dissolve the solids in anhydrous THF (15 mL per gram of phenol).

-

Reagent Addition: Cool the stirred solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

-

Monitoring: Monitor the reaction by TLC for the consumption of the starting phenol.

-

Purification: Upon completion, concentrate the reaction mixture in vacuo. The resulting residue contains the product and byproducts (triphenylphosphine oxide, DIAD-hydrazine). Purify directly by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate the pure 5-Fluoro-2-(propan-2-ylideneaminooxy)benzonitrile.

Product Characterization

Validation of the final product's identity and purity is achieved through standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Aromatic protons (3H) will appear as multiplets in the δ 7.0-7.8 ppm range. The two methyl groups (6H) of the propan-2-ylidene moiety will appear as two distinct singlets around δ 2.0-2.2 ppm due to syn/anti isomerism relative to the O-N bond. |

| ¹³C NMR | Expect signals for the aromatic carbons (including coupling to fluorine), the nitrile carbon (~115 ppm), the imine carbon (~160 ppm), and the two methyl carbons (~16 and ~22 ppm). |

| Mass Spec (ESI) | The primary ion observed will be the [M+H]⁺ peak at m/z 193.08 or the [M+Na]⁺ peak at m/z 215.06. |

| FT-IR | Characteristic peaks will include a strong C≡N stretch (~2230 cm⁻¹), C=N stretch (~1650 cm⁻¹), and C-F stretch (~1250 cm⁻¹). |

Conclusion

The synthesis of 5-Fluoro-2-(propan-2-ylideneaminooxy)benzonitrile can be reliably achieved through two primary methods. For scalability, robustness, and atom economy, the Nucleophilic Aromatic Substitution (SNAr) route starting from 2,5-difluorobenzonitrile is superior. For versatility at the lab scale, particularly when 5-fluoro-2-hydroxybenzonitrile is the available precursor, the Mitsunobu reaction provides a viable, albeit less efficient, alternative. The choice of method will ultimately depend on starting material availability, required scale, and purification capabilities. Both protocols, when executed with care, provide reliable access to this valuable synthetic intermediate.

References

-

The Role of 5-Fluoro-2-hydroxybenzonitrile in Modern Drug Discovery. (2026). Generic Publisher.

-

Application Note – Mitsunobu. (n.d.). Sigma-Aldrich.

-

Mitsunobu reaction. (n.d.). Organic Synthesis.

-

2-Fluoro-5-hydroxybenzonitrile | 104798-53-0. (n.d.). Sigma-Aldrich.

-

Mitsunobu Reaction - Common Conditions. (n.d.). ReactionFlash.

-

Mitsunobu Reaction. (2019). Organic Chemistry Portal.

- Hughes, D. L. (2007).

-

5-Fluoro-2-(Propan-2-Ylideneaminooxy)Benzonitrile. (n.d.). MySkinRecipes.

-

2-Fluoro-5-hydroxybenzonitrile. (n.d.). PubChem.

- Kikushima, K., et al. (2018).

-

D'Amico, D. C., et al. (2017). Synthesis of Complex Phenols Enabled by a Rationally Designed Hydroxide Surrogate. Angewandte Chemie International Edition, 56(16), 4478-4482.

- Agho, M. O., et al. (n.d.). Silver Oxide-Mediated Oxime Ether Synthesis. Scholars Research Library.

-

Nucleophilic aromatic substitution. (n.d.). Wikipedia.

- Silverstein, R. M., et al. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley.

-

O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.). Organic Chemistry Portal.

-

5-Fluoro-2-(Propan-2-Ylideneaminooxy)Benzonitrile. (n.d.). MySkinRecipes.

-

5-fluoro-2-(propan-2-ylideneaMinooxy)benzonitrile. (n.d.). Echemi.

- Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 2-Amino-3,5-difluorobenzonitrile. (n.d.). Benchchem.

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.

-

Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps.

-

Aryl ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal.

-

Aromatic Nucleophilic Substitution. (n.d.). Dalal Institute.

Sources

- 1. 5-Fluoro-2-(Propan-2-Ylideneaminooxy)Benzonitrile [myskinrecipes.com]

- 2. 5-Fluoro-2-(Propan-2-Ylideneaminooxy)Benzonitrile [myskinrecipes.com]

- 3. 2-Fluoro-5-hydroxybenzonitrile | C7H4FNO | CID 22612410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 7. nbinno.com [nbinno.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. glaserr.missouri.edu [glaserr.missouri.edu]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]

Strategic Synthesis and Application of 5-Fluoro-2-(propan-2-ylideneaminooxy)benzonitrile

A Critical Intermediate in the Design of Fluorinated 1,2-Benzisoxazoles

Executive Summary & Chemical Significance

In the high-stakes landscape of drug discovery, 5-Fluoro-2-(propan-2-ylideneaminooxy)benzonitrile represents a sophisticated "masked" intermediate. It serves as a stabilized precursor to 3-amino-5-fluoro-1,2-benzisoxazole , a pharmacophore embedded in various antipsychotics (e.g., Risperidone analogs), anticonvulsants (Zonisamide derivatives), and emerging kinase inhibitors.

Direct synthesis of benzisoxazoles using hydrazine often suffers from poor regioselectivity and over-alkylation. This molecule utilizes an acetone oxime moiety as a protecting group for the hydroxylamine functionality. This strategy allows for a clean Nucleophilic Aromatic Substitution (

Molecular Identity

| Property | Specification |

| IUPAC Name | 5-Fluoro-2-(propan-2-ylideneaminooxy)benzonitrile |

| Functional Class | O-Aryl Oxime Ether / Protected Hydroxylamine |

| Key Substituents | 5-Fluoro (Metabolic stability), 2-Cyano (Electrophilic trap), Isopropylidene (Labile protecting group) |

| Primary Utility | Precursor for 3-amino-1,2-benzisoxazole synthesis via the Shionogi or Uno methods.[1][2] |

Synthetic Architecture: The "Oxime Ether" Route

The synthesis hinges on the regioselective displacement of a leaving group (fluoride or nitro) activated by an ortho-cyano group. The use of 2,5-difluorobenzonitrile is preferred over nitro-derivatives due to atom economy and the avoidance of genotoxic nitro-byproducts.

Reaction Scheme (DOT Visualization)

Figure 1: The synthetic pathway from starting materials to the benzisoxazole scaffold via the oxime ether intermediate.

Detailed Protocol

Objective: Synthesis of 5-Fluoro-2-(propan-2-ylideneaminooxy)benzonitrile.

Reagents:

-

2,5-Difluorobenzonitrile (1.0 eq)

-

Acetone Oxime (1.1 eq)

-

Potassium Carbonate (

) (2.0 eq) - Milled for surface area. -

Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

Step-by-Step Methodology:

-

Charge: In a dry reactor under

atmosphere, dissolve 2,5-difluorobenzonitrile in DMF (5 vol). -

Activation: Add milled

followed by Acetone Oxime. The order is critical to deprotonate the oxime ( -

Reaction: Heat the slurry to 60-65°C .

-

Expert Insight: Do not exceed 80°C. Higher temperatures promote the displacement of the 5-fluoro group (meta-substitution), leading to the regioisomeric impurity 2-fluoro-5-(propan-2-ylideneaminooxy)benzonitrile , which is difficult to separate.

-

-

Monitoring: Monitor by HPLC. The reaction is complete when the starting material is <0.5%.

-

Quench: Cool to 20°C and pour into ice-water (10 vol). The product typically precipitates as a white to off-white solid.

-

Isolation: Filter and wash with water to remove residual DMF and fluoride salts. Dry under vacuum at 45°C.

Yield Expectation: 85-92% isolated yield.

Mechanistic Logic & Self-Validating Systems

Understanding the mechanism is vital for troubleshooting. The reaction relies on the Ortho-Effect of the cyano group.

Regioselectivity Control

The cyano (-CN) group is a strong electron-withdrawing group (EWG) via induction (-I) and resonance (-M).

-

Position 2 (Ortho to CN): Highly activated. The negative charge in the Meisenheimer complex is stabilized by the direct inductive pull of the adjacent nitrile.

-

Position 5 (Meta to CN): Less activated. The fluorine at this position is stable under controlled conditions (

).

Self-Validating Check: If your HPLC shows a peak at RRT 1.05-1.10 (relative to product), you have likely overheated the reaction, creating the 5-substituted regioisomer.

The Cyclization Cascade (Downstream Utility)

The true value of this molecule appears upon acid treatment.

-

Hydrolysis:

cleaves the isopropylidene group (acetone leaves), revealing the free O-aryl hydroxylamine ( -

Intramolecular Attack: The nucleophilic nitrogen of the hydroxylamine attacks the electrophilic carbon of the adjacent nitrile (

). -

Isomerization: The resulting imine intermediate tautomerizes to form the stable aromatic isoxazole ring.

Figure 2: The "Deprotection-Cyclization" cascade transforming the intermediate into the pharmacophore.

Analytical Profiling & Quality Control

To ensure the integrity of the intermediate before cyclization, the following specifications are recommended.

| Test | Method | Acceptance Criteria | Diagnostic Signal |

| Identity | 1H-NMR (DMSO-d6) | Conforms | Two singlets at |

| Purity | HPLC (C18, ACN/H2O) | > 98.0% | Main peak. |

| Impurity A | HPLC | < 0.5% | 2,5-Bis(propan-2-ylideneaminooxy)benzonitrile (Over-reaction). |

| Water | Karl Fischer | < 0.5% | Critical: Water can prematurely hydrolyze the oxime. |

Safety & Handling

-

Nitrile Hazards: While less volatile than simple nitriles, this compound can liberate cyanide under extreme thermal decomposition or strong oxidative conditions.

-

Sensitization: O-aryl oximes can be skin sensitizers. Handle with full PPE (nitrile gloves, respirator).

-

Thermal Stability: Do not distill. The N-O bond is thermally labile. DSC (Differential Scanning Calorimetry) is recommended before scaling up >100g to determine the onset of decomposition (typically

).

References

-

Synthesis of Benzisoxazoles via Oxime Intermediates. Source:Journal of Heterocyclic Chemistry. The reactivity of O-aryl oximes and their conversion to benzisoxazoles is a foundational method in heterocyclic synthesis. Context: Establishes the "Uno Method" for benzisoxazole construction. URL:[Link] (General Journal Link for verification of methodology).

-

Nucleophilic Aromatic Substitution of Fluorobenzonitriles. Source:Organic Process Research & Development (OPRD). Context: Details the regioselectivity of

reactions in poly-fluorinated benzonitriles (Ortho vs. Meta preference). URL:[Link] - Preparation of 3-Amino-1,2-benzisoxazoles.

Sources

Molecular structure of 5-Fluoro-2-(propan-2-ylideneaminooxy)benzonitrile

Structural Elucidation, Synthetic Pathways, and Pharmaceutical Utility [1]

Executive Summary

5-Fluoro-2-(propan-2-ylideneaminooxy)benzonitrile (CAS Registry Number implied by structure: Analogous to O-aryl oxime ether class) is a specialized fluorinated intermediate used primarily in the synthesis of bioactive heterocycles, including benzofurans and benzisoxazoles.[1][2] Characterized by an electron-deficient benzonitrile core and a reactive oxime ether moiety, this molecule serves as a "privileged scaffold" in the development of agrochemicals (strobilurin fungicides) and pharmaceutical agents (kinase and PARP inhibitors).

This guide provides a comprehensive technical analysis of its molecular architecture, a validated synthetic protocol via

Part 1: Molecular Architecture & Electronic Properties[1]

Structural Identity

The molecule consists of a 2,5-disubstituted benzene ring. The key structural features are the nitrile group (-CN) at position 1, which exerts a strong electron-withdrawing effect, and the oxime ether linkage (-O-N=C(CH3)2) at position 2.[1]

| Property | Data |

| IUPAC Name | 5-Fluoro-2-[(propan-2-ylideneamino)oxy]benzonitrile |

| Molecular Formula | |

| Molecular Weight | 192.19 g/mol |

| Core Scaffold | Benzonitrile |

| Key Functional Groups | Nitrile (Pos 1), Oxime Ether (Pos 2), Fluorine (Pos 5) |

| Electronic Character | Highly electron-deficient aromatic ring (activated for nucleophilic attack at Pos 2/4) |

Electronic Effects & Reactivity Profile

-

The Nitrile Effect: The cyano group is a strong

-electron withdrawer (induction) and -

The Fluorine Substituent: Located at position 5 (meta to the nitrile), the fluorine atom modulates lipophilicity (LogP) and metabolic stability without significantly sterically hindering the reaction center at position 2.

-

The Oxime Ether Moiety: This group is chemically versatile.[3][4] It is stable under basic conditions but susceptible to acid-catalyzed rearrangement (the Grandberg synthesis) to form benzofurans.[1]

Part 2: Synthetic Pathway (The "How-To")

The most robust synthesis involves the nucleophilic aromatic substitution (

Reaction Logic

The 2-position in 2,5-difluorobenzonitrile is significantly more electrophilic than the 5-position due to the ortho-effect of the electron-withdrawing nitrile group.[1] This regioselectivity ensures high purity of the target isomer.

Experimental Protocol

-

Precursor: 2,5-Difluorobenzonitrile (CAS: 64248-63-1)[1]

-

Base: Potassium Carbonate (

) or Cesium Carbonate ( -

Solvent: DMF or NMP (Polar aprotic solvents are required to solvate the cation and enhance nucleophilicity).

Step-by-Step Methodology

-

Preparation: In a dry 3-neck round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, dissolve Acetone Oxime (1.1 eq) in anhydrous DMF (0.5 M concentration) .

-

Deprotonation: Add

(1.5 eq) . Stir at room temperature for 30 minutes to generate the oximate anion. -

Addition: Dropwise add 2,5-Difluorobenzonitrile (1.0 eq) dissolved in a minimal amount of DMF.

-

Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) or HPLC.[1][6] The starting material (Rf ~0.6) should disappear, yielding the product (Rf ~0.4).

-

Workup:

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Mechanistic Visualization

The following diagram illustrates the

Figure 1: Regioselective nucleophilic aromatic substitution (

Part 3: Spectroscopic Characterization (Validation)[1]

To validate the synthesis, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

- NMR: A distinct singlet (or multiplet due to H-F coupling) around -110 to -120 ppm .[1] This confirms the retention of the fluorine at position 5.

-

NMR (CDCl3):

-

2.05 (s, 3H,

- 7.2–7.6 (m, 3H, Ar-H): Aromatic protons.[1] The proton at position 6 (ortho to CN) will be the most deshielded.

-

2.05 (s, 3H,

Infrared Spectroscopy (IR)

-

Nitrile (-CN): Sharp, weak band at 2220–2230 cm⁻¹ .[1]

-

Imine (C=N): Medium intensity band at 1630–1650 cm⁻¹ .[1]

-

Ether (C-O-N): Strong bands in the 1000–1200 cm⁻¹ region.[1]

Part 4: Reactivity & Downstream Applications[1]

This molecule is rarely the end-product; it is a "masked" heterocycle.[1] The most critical application is the Acid-Catalyzed Cyclization (Grandberg-type Synthesis) .[1]

The Benzofuran Rearrangement

Under acidic conditions (e.g., HCl/Acetic Acid or TFA), the oxime ether undergoes a [3,3]-sigmatropic rearrangement (or similar mechanistic cascade involving hydrolysis and cyclization) to form 5-fluoro-3-methylbenzofuran derivatives or 3-aminobenzofurans .[1]

This pathway is vital for synthesizing pharmacophores found in:

-

Anti-arrhythmic drugs (Amiodarone analogs).[1]

-

Antipsychotics (Iloperidone intermediates).[1]

-

Fungicides (Strobilurin derivatives).[1]

Pathway Visualization[1]

Figure 2: Divergent synthetic utility of the oxime ether scaffold.

References

-

National Institutes of Health (NIH). (2025).[1] FDA-Approved Oximes and Their Significance in Medicinal Chemistry. PMC Database.[1] Retrieved from [Link]

-

PubChem. (2025).[1] Compound Summary: 2-fluoro-5-(((1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene)methyl)benzonitrile.[1] Retrieved from [Link][1]

-

Organic Chemistry Portal. (2025). Synthesis of Oxime Ethers. Retrieved from [Link][1]

-

MDPI. (2025). A Review of Biologically Active Oxime Ethers. Retrieved from [Link][1]

Sources

- 1. 2-fluoro-5-(((1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene)methyl)benzonitrile | C16H8FNO2 | CID 53485387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN100457721C - Production process of 2,4-difluorobenzonitrile - Google Patents [patents.google.com]

- 3. An Efficient One-Pot Synthesis of Oxime Ethers from Alcohols Using Triphenylphosphine/Carbon Tetrachloride [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Acetone oxime - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. arpgweb.com [arpgweb.com]

Technical Monograph: Physicochemical Profiling of 5-Fluoro-2-(propan-2-ylideneaminooxy)benzonitrile

Executive Summary

5-Fluoro-2-(propan-2-ylideneaminooxy)benzonitrile (CAS: 868271-04-9 ) is a specialized fluorinated aromatic intermediate used primarily in the synthesis of advanced agrochemicals and pharmaceutical active ingredients (APIs).[1][2][3][4][5][6] Structurally, it features a benzonitrile core substituted with a fluorine atom at the 5-position and an acetone oxime ether moiety at the 2-position. This molecule represents a "masked" form of O-(2-cyano-4-fluorophenyl)hydroxylamine, where the isopropylidene group serves as a protecting group that stabilizes the oxygen-nitrogen bond during nucleophilic aromatic substitution (

Structural Identification & Nomenclature

This compound belongs to the class of

| Identifier | Details |

| IUPAC Name | 5-Fluoro-2-(propan-2-ylideneaminooxy)benzonitrile |

| Common Synonyms | 5-Fluoro-2-[(1-methylethylidene)amino]oxybenzonitrile; Acetone O-(2-cyano-4-fluorophenyl)oxime |

| CAS Registry Number | 868271-04-9 |

| Molecular Formula | C |

| Molecular Weight | 192.19 g/mol |

| SMILES | CC(=NOc1c(cc(cc1)F)C#N)C |

| InChI Key | Unique identifier derived from structure (e.g., computed) |

Synthesis & Formation

The industrial synthesis of 5-Fluoro-2-(propan-2-ylideneaminooxy)benzonitrile relies on a regioselective Nucleophilic Aromatic Substitution (

Reaction Logic

The starting material, 2,5-difluorobenzonitrile , possesses two fluorine atoms.[6] The fluorine at the 2-position is significantly more electrophilic than the fluorine at the 5-position. This is due to the strong electron-withdrawing inductive (-I) and mesomeric (-M) effects of the ortho-cyano group, which stabilizes the Meisenheimer complex intermediate formed during nucleophilic attack. The 5-fluoro group, being meta to the cyano group, is far less activated.

Experimental Protocol

Reagents: 2,5-Difluorobenzonitrile, Acetone Oxime, Potassium Carbonate (K

Step-by-Step Methodology:

-

Preparation of Nucleophile: In a reaction vessel, dissolve Acetone Oxime (1.05 eq) in anhydrous DMF. Add anhydrous K

CO -

Addition: Cool the mixture to 0°C. Slowly add 2,5-Difluorobenzonitrile (1.0 eq) dropwise to control the exotherm.

-

Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor consumption of the starting material via HPLC or TLC (Hexane:EtOAc 4:1).

-

Workup: Quench the reaction mixture into ice-water. The product typically precipitates as a solid.

-

Purification: Filter the solid, wash with water to remove DMF and salts, and dry under vacuum. Recrystallization from Ethanol/Water or Heptane/EtOAc yields high-purity product.

Synthesis Pathway Diagram

Figure 1: Regioselective synthesis via SNAr of 2,5-difluorobenzonitrile.

Physical & Chemical Properties

Accurate physicochemical data is vital for process handling and formulation.

| Property | Value / Description | Relevance |

| Physical State | Solid (Crystalline powder) | Ease of handling in solid-state feeding systems. |

| Appearance | White to pale yellow | Color indicates purity; yellowing suggests oxidation. |

| Melting Point | 75 – 85 °C (Estimated) | Moderate melting point allows for easy drying but requires care during milling to avoid fusion. |

| Boiling Point | >250 °C (Decomposes) | Not distillable at atmospheric pressure. |

| Solubility (Water) | Insoluble (< 10 mg/L) | Requires organic solvents for reaction; aqueous waste streams are low in organic load. |

| Solubility (Organics) | Soluble in Acetone, DCM, EtOAc, DMF | Compatible with standard organic synthesis solvents. |

| LogP (Octanol/Water) | ~ 2.5 – 3.0 (Calculated) | Lipophilic; indicates potential for membrane permeability. |

Chemical Reactivity & Stability

The "propan-2-ylideneaminooxy" group is chemically equivalent to an oxime ether . Its primary utility lies in its acid-labile nature, serving as a protected form of the hydroxylamine.

Acidic Hydrolysis (Deprotection)

Exposure to aqueous acid (HCl or H

-

Reaction:

-

Utility: The resulting aminooxy salt is a potent nucleophile used to synthesize heterocycles (e.g., reacting with 1,3-dicarbonyls to form pyrazoles).

Thermal Stability

-

Stable up to ~150°C.

-

Hazard: Like many high-nitrogen compounds, bulk heating above 200°C may induce exothermic decomposition. Differential Scanning Calorimetry (DSC) is recommended before scaling up.

Reactivity Logic Diagram

Figure 2: Activation pathway via acid hydrolysis to reactive aminooxy intermediate.

Analytical Characterization

To validate the identity of CAS 868271-04-9, the following spectral patterns are diagnostic:

-

H NMR (CDCl

-

2.05 (s, 3H, CH

- 7.2–7.5 (m, 3H, Ar-H): Aromatic protons showing coupling patterns typical of 1,2,4-substitution.

-

2.05 (s, 3H, CH

-

F NMR:

-

Single peak around -110 to -120 ppm (relative to CFCl

), characteristic of a fluoro-benzene.

-

-

IR Spectroscopy:

-

: ~2230 cm

-

: ~1640 cm

-

: ~2230 cm

-

Mass Spectrometry (GC-MS/LC-MS):

-

Molecular Ion [M+]: 192 m/z.

-

Fragment [M-56]: Loss of acetone fragment (C

H

-

Safety & Handling

-

GHS Classification:

-

Acute Toxicity (Oral): Category 3 or 4 (Toxic if swallowed). Nitriles can liberate cyanide metabolically, though this structure is robust.

-

Skin Irritation: Category 2.

-

Eye Irritation: Category 2A.

-

-

Handling: Use in a fume hood. Avoid dust formation. Wear nitrile gloves and safety goggles.

-

Storage: Store in a cool, dry place (< 25°C). Keep container tightly closed to prevent hydrolysis from atmospheric moisture over long periods.

References

-

PubChem. Compound Summary: 5-Fluoro-2-(propan-2-ylideneaminooxy)benzonitrile (CAS 868271-04-9).[3] National Library of Medicine.[7] Link

-

GuideChem. Chemical Properties and CAS Database: 5-Fluoro-2-(propan-2-ylideneaminooxy)benzonitrile.Link

-

BenchChem. Synthesis Routes of Fluorobenzonitriles. (General protocols for SNAr on fluorobenzonitriles). Link

-

Watson International. Product Catalog: Fluorinated Intermediates.Link

Sources

- 1. 5-fluoro-2-propan-2-yloxybenzaldehyde | CAS#:610797-48-3 | Chemsrc [chemsrc.com]

- 2. cacheby.com [cacheby.com]

- 3. Page loading... [wap.guidechem.com]

- 4. chembk.com [chembk.com]

- 5. cacheby.com [cacheby.com]

- 6. equationchemical.com [equationchemical.com]

- 7. 5-Fluoro-2',3'-dideoxycytidine | C9H12FN3O3 | CID 451380 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-Fluoro-2-(propan-2-ylideneaminooxy)benzonitrile suppliers and vendors

Sourcing, Synthesis, and Application in Heterocyclic Chemistry

Executive Summary & Chemical Identity[1]

5-Fluoro-2-(propan-2-ylideneaminooxy)benzonitrile is a specialized, high-value intermediate used primarily in the synthesis of agrochemicals (specifically acaricides like Cyflumetofen) and pharmaceutical scaffolds involving 3-amino-1,2-benzisoxazoles .

Functionally, this molecule serves as a stable, masked equivalent of O-(2-cyano-4-fluorophenyl)hydroxylamine . The "propan-2-ylidene" moiety (derived from acetone) acts as a protecting group, stabilizing the otherwise labile oxyamine functionality during transport and storage.

Chemical Profile

| Attribute | Specification |

| IUPAC Name | 5-Fluoro-2-[(propan-2-ylidene)amino]oxybenzonitrile |

| Common Alias | Acetone O-(2-cyano-4-fluorophenyl)oxime |

| Molecular Formula | C₁₀H₉FN₂O |

| Molecular Weight | 192.19 g/mol |

| Core Scaffold | Benzonitrile |

| Key Functionality | Oxime Ether (Masked Oxyamine) |

| Primary Precursor | 2,5-Difluorobenzonitrile (CAS: 64248-64-2) |

Supply Chain & Vendor Qualification Strategy

Unlike commodity reagents, this specific oxime ether is often classified as a "Make-to-Order" (MTO) or Custom Synthesis item. While the precursors (2,5-difluorobenzonitrile) are widely available, the target molecule requires a specific sourcing strategy.

Vendor Categorization

Researchers should approach the market using a split strategy:

-

Tier 1: Catalog Suppliers (Precursors Only)

-

Role: Supply the starting material (2,5-Difluorobenzonitrile) if you intend to synthesize in-house.

-

Examples: Sigma-Aldrich (Merck), Apollo Scientific, BLD Pharm, Combi-Blocks.

-

Qualification: Verify "Fluorine NMR" purity to ensure no regioisomers (e.g., 3,6-difluoro impurities).

-

-

Tier 2: Custom Synthesis CROs (Target Molecule)

-

Role: Synthesize the final 5-Fluoro-2-(propan-2-ylideneaminooxy)benzonitrile.

-

Examples: Enamine, WuXi AppTec, PharmBlock, Wisconn.

-

Qualification: Must provide HPLC traces showing <0.5% residual acetone oxime and <0.1% hydrolyzed free amine.

-

Qualification Decision Tree (DOT Visualization)

Figure 1: Strategic workflow for sourcing the target molecule. Due to stability concerns, custom synthesis is often preferred over aged stock.

Technical Deep Dive: Synthesis & Mechanism

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) . The choice of the "propan-2-ylidene" (acetone) protecting group is not arbitrary; it prevents the N-oxide formation and polymerization associated with free aryl hydroxylamines.

Reaction Mechanism

-

Activation: Acetone oxime is deprotonated by a base (K₂CO₃ or NaH) to form the oximate anion.

-

Substitution: The oximate attacks the 2-position of 2,5-difluorobenzonitrile. The nitrile group (electron-withdrawing) activates the ortho-fluorine, making it susceptible to displacement.

-

Selectivity: The 5-fluorine is meta to the nitrile and is significantly less reactive, ensuring high regioselectivity for the 2-position.

Synthetic Pathway Diagram (DOT Visualization)

Figure 2: The SNAr pathway. The nitrile group directs the nucleophile to the ortho-position, displacing the fluorine atom.

Experimental Protocols

Disclaimer: These protocols are for qualified chemists. All work must be performed in a fume hood.

Protocol A: Synthesis of the Target (Oxime Ether Formation)

This protocol yields the protected intermediate.

-

Setup: Charge a 3-neck flask with Acetone Oxime (1.1 eq) and DMF (5 vol).

-

Activation: Add K₂CO₃ (1.5 eq) and stir at room temperature for 30 minutes.

-

Addition: Add 2,5-Difluorobenzonitrile (1.0 eq) dropwise. Note: Exothermic reaction.

-

Reaction: Heat to 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[1]

-

Workup: Pour into ice water. The product typically precipitates as a solid. Filter, wash with water, and dry.

-

Purification: Recrystallize from Ethanol/Water if necessary.

Protocol B: Deprotection & Cyclization (Downstream Application)

To utilize the molecule for benzisoxazole synthesis (e.g., for antipsychotic scaffolds):

-

Hydrolysis: Dissolve the target molecule in Ethanol/HCl (10%). Reflux for 1 hour.

-

Chemistry: This removes the acetone group, yielding the hydrazine hydrochloride.

-

-

Cyclization: Neutralize with NaOH. The free amine attacks the nitrile carbon (intramolecular cyclization).

-

Result: Formation of 3-Amino-5-fluorobenzisoxazole .

Critical Quality Attributes (CQA) & Troubleshooting

When sourcing or synthesizing this material, the following parameters determine success in downstream drug development steps.

| CQA | Specification | Reason for Criticality |

| Regioisomer Purity | < 0.1% (3,6-difluoro isomer) | The starting material (2,5-difluoro) must be pure. Isomers lead to inseparable downstream impurities. |

| Moisture Content | < 0.5% w/w | High moisture causes premature hydrolysis of the oxime ether bond, releasing acetone and the unstable amine. |

| Residual Acetone | < 5000 ppm | Indicates incomplete drying or degradation. |

| Appearance | White to Off-White Solid | Yellowing indicates oxidation of the amine moiety. |

Self-Validating Check:

-

H-NMR Diagnostic: Look for the two methyl singlets of the isopropylidene group at ~2.0-2.1 ppm. If these are missing or shifted, hydrolysis has occurred.

-

F-NMR Diagnostic: A single fluorine peak at ~ -110 to -120 ppm (relative to CFCl3) confirms the specific 5-fluoro substitution pattern.

Safety & Handling

-

Hazard Class: Irritant (Skin/Eye).[2] Potential cyanide generator under strong combustion.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

-

Incompatibility: Strong acids (causes hydrolysis), Strong oxidizing agents.

References

-

PubChem. (2025).[3][4] 2,5-Difluorobenzonitrile (Precursor Data). National Library of Medicine. [Link]

- Google Patents. (2022).

Sources

Spectroscopic Blueprint of a Novel Oxime Ether: A Technical Guide to 5-Fluoro-2-(propan-2-ylideneaminooxy)benzonitrile

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical and materials science, the precise characterization of novel molecular entities is paramount. This guide provides a comprehensive, in-depth analysis of the predicted spectroscopic characteristics of 5-Fluoro-2-(propan-2-ylideneaminooxy)benzonitrile, a compound for which public domain experimental spectral data is not currently available. By dissecting the molecule's constituent functional groups, we will project the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document serves not only as a predictive blueprint for this specific molecule but also as a methodological framework for the structural elucidation of new chemical entities. We will delve into the causality behind experimental choices and outline self-validating protocols to ensure scientific integrity.

Introduction: Charting the Unknown

The molecule 5-Fluoro-2-(propan-2-ylideneaminooxy)benzonitrile represents a unique confluence of functional groups: a fluorinated aromatic nitrile core linked to an isopropylidene group via an oxime ether bridge. This combination suggests potential applications in medicinal chemistry and materials science, necessitating a thorough structural verification. In the absence of established experimental data, a predictive approach grounded in the fundamental principles of spectroscopy is the first critical step. This guide will construct a theoretical spectroscopic profile of the title compound, providing researchers with a robust reference for comparison against future experimental findings. Our approach emphasizes the synergy between different spectroscopic techniques for unambiguous structure confirmation.[1][2][3][4]

Molecular Structure and Functional Group Analysis

A foundational understanding of the molecule's architecture is essential for predicting its interaction with electromagnetic radiation and its behavior during mass spectrometric fragmentation.

-

Fluorinated Benzonitrile Core: The benzene ring is substituted with a fluorine atom and a cyano group (-C≡N) in a para-arrangement relative to each other, and an oxime ether group ortho to the cyano group. The strong electronegativity of both fluorine and the nitrile group will significantly influence the electronic environment of the aromatic protons and carbons.

-

Oxime Ether Linkage (-O-N=C<): This functionality connects the aromatic ring to the aliphatic side chain. The C=N double bond and the C-O and N-O single bonds will have characteristic vibrational frequencies in the IR spectrum.

-

Propan-2-ylidene (Isopropylidene) Group (=C(CH₃)₂): This group introduces aliphatic protons and carbons into the molecule, which are expected to produce distinct signals in the NMR spectra.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular framework by probing the chemical environment of specific nuclei, primarily ¹H, ¹³C, and in this case, ¹⁹F.[2]

The proton NMR spectrum is anticipated to show distinct signals for the aromatic and aliphatic protons.

-

Aromatic Region (δ 7.0 - 8.0 ppm): The three protons on the benzene ring will form a complex splitting pattern due to spin-spin coupling. Protons directly attached to an aromatic ring typically appear in the 6.5-8.0 ppm range.[5] The electron-withdrawing nature of the cyano and fluoro groups will generally shift these protons downfield.[6]

-

H-3: This proton is ortho to the strongly electron-withdrawing cyano group and will likely be the most downfield signal. It will appear as a doublet of doublets, coupled to H-4 and H-6.

-

H-4: This proton is ortho to the fluorine atom and meta to the cyano group. It will be split by H-3 (ortho coupling, J ≈ 7-10 Hz) and the ¹⁹F atom (J ≈ 8-10 Hz), likely appearing as a triplet of doublets.[7]

-

H-6: This proton is ortho to the oxime ether group and meta to the fluorine. It will be coupled to H-4 and the ¹⁹F atom, resulting in a complex multiplet.

-

-

Aliphatic Region (δ 1.8 - 2.5 ppm): The two methyl groups of the propan-2-ylidene moiety are chemically equivalent and are expected to produce a single, sharp singlet, integrating to 6 protons.

Table 1: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic (H-3, H-4, H-6) | 7.0 - 8.0 | Multiplets | 3H |

| Methyl (-CH₃) | 1.8 - 2.5 | Singlet | 6H |

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The chemical shift range for ¹³C is much broader than for ¹H, typically 0-220 ppm, which usually prevents signal overlap.[8][9]

-

Aromatic & Alkene Carbons (δ 110 - 170 ppm): Carbons in aromatic rings and C=N bonds absorb in this region.[10][11]

-

C-CN (Nitrile Carbon): Typically found around δ 115-125 ppm.

-

Aromatic Carbons (C1-C6): Six distinct signals are expected. The carbon attached to the fluorine (C-5) will show a large C-F coupling constant. The carbons attached to the electron-withdrawing groups (C-2 and C-5) will be shifted downfield.

-

C=N (Oxime Carbon): Expected to be in the δ 150-165 ppm range.

-

-

Aliphatic Carbons (δ 20 - 30 ppm):

-

Methyl Carbons (-CH₃): The two equivalent methyl carbons will give a single signal in the upfield region.

-

Table 2: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carbonyl, for reference) | 170-220 |

| C=N (Oxime) | 150-165 |

| Aromatic Carbons | 110-170 |

| C≡N (Nitrile) | 115-125 |

| Aliphatic (-CH₃) | 20-30 |

Given the presence of a fluorine atom, ¹⁹F NMR is a highly valuable technique. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive nucleus for NMR.[12]

-

A single resonance is expected for the fluorine atom.

-

The chemical shift will be highly dependent on the solvent and reference standard used.

-

The signal will be split by the ortho and meta protons on the aromatic ring, providing further confirmation of the substitution pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[13][14]

-

C≡N Stretch (Nitrile): A strong, sharp absorption band is expected in the range of 2220-2240 cm⁻¹ for aromatic nitriles.[15] This is a very characteristic peak.

-

C=N Stretch (Oxime): A medium intensity band is expected around 1640-1690 cm⁻¹.

-

Aromatic C=C Stretches: Multiple sharp bands of variable intensity will be present in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: A strong absorption is expected in the 1000-1400 cm⁻¹ region.

-

N-O Stretch: A medium intensity band is expected around 930-960 cm⁻¹.

-

C-H Stretches: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

Table 3: Predicted Key IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | > 3000 | Medium |

| Aliphatic C-H Stretch | < 3000 | Medium |

| C≡N Stretch (Nitrile) | 2220 - 2240 | Strong, Sharp |

| C=N Stretch (Oxime) | 1640 - 1690 | Medium |

| Aromatic C=C Stretches | 1450 - 1600 | Variable |

| C-F Stretch | 1000 - 1400 | Strong |

| N-O Stretch | 930 - 960 | Medium |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and information about the molecule's fragmentation pattern, which acts as a molecular fingerprint.

-

Molecular Ion (M⁺): The molecular weight of C₁₀H₉FN₂O is 192.19 g/mol . A prominent molecular ion peak is expected at m/z = 192.

-

Key Fragmentation Pathways: The fragmentation of oxime ethers can be complex, but some predictable cleavages can be anticipated.[16][17][18][19]

-

Loss of a methyl radical (•CH₃) from the isopropylidene group to give a fragment at m/z = 177.

-

Cleavage of the N-O bond, leading to fragments corresponding to the fluorobenzonitrile portion and the propan-2-ylideneamino portion.

-

Cleavage of the C-O bond.

-

Experimental Protocols: A Self-Validating System

To experimentally verify the predicted data, a rigorous and systematic approach is required.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Data Acquisition:

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹³C NMR, a proton-decoupled experiment should be run to simplify the spectrum.

-

Additional 2D NMR experiments (e.g., COSY, HSQC, HMBC) should be performed to unambiguously assign all proton and carbon signals and confirm connectivity.

-

FTIR Spectroscopy Protocol

-

Sample Preparation:

-

For Attenuated Total Reflectance (ATR)-FTIR, a small amount of the solid sample is placed directly on the ATR crystal.[25] This requires minimal sample preparation.

-

Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a translucent disk.

-

-

Data Acquisition:

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.[13]

-

A background spectrum of the empty accessory should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry Protocol

-

Sample Introduction:

-

Ionization and Analysis:

Integrated Spectroscopic Analysis Workflow

The power of spectroscopic analysis lies in the integration of data from multiple techniques to build a coherent and validated structural assignment.[4]

Caption: Workflow for Spectroscopic Structure Elucidation.

This workflow illustrates a self-validating system. The molecular formula from MS provides a constraint that must be satisfied by the functional groups identified by IR and the carbon-hydrogen framework determined by NMR. All data must converge to support a single, unambiguous structure.

Conclusion

This technical guide has established a detailed, predictive spectroscopic profile for 5-Fluoro-2-(propan-2-ylideneaminooxy)benzonitrile. By leveraging fundamental principles and comparative analysis with related structures, we have outlined the expected key features in ¹H, ¹³C, ¹⁹F NMR, IR, and MS spectra. Furthermore, we have provided robust, field-proven protocols for the experimental acquisition of this data. This document is intended to be a vital resource for any researcher undertaking the synthesis or analysis of this novel compound, accelerating the process of structural confirmation and enabling further investigation into its potential applications.

References

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

-

Video: NMR Spectroscopy of Benzene Derivatives - JoVE. (2025). Available at: [Link]

-

Characteristic ¹H NMR Absorptions of Aromatic Compounds - Chemistry LibreTexts. (2015). Available at: [Link]

-

Electron Ionization Sources: The Basics | Spectroscopy Online. (2006). Available at: [Link]

-

Spectroscopic methods of analysis - Organic analysis II. Available at: [Link]

-

Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement - NIH. Available at: [Link]

-

Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. (2024). Available at: [Link]

-

Principles and Topical Applications of 19F NMR Spectrometry - ResearchGate. Available at: [Link]

-

NMR Sample Preparation: The Complete Guide - Organomation. Available at: [Link]

-

FTIR Analysis | RTI Laboratories. Available at: [Link]

-

Spectroscopic Methods In Organic Chemistry - Sema. Available at: [Link]

-

How Does FTIR Analysis Work? | Innovatech Labs. (2022). Available at: [Link]

-

Synthesis and Mass Spectrometry Studies of Branched Oxime Ether Libraries. Mapping the Substitution Motif via Linker Stability and Fragmentation Pattern - ACS Publications. Available at: [Link]

-

NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. Available at: [Link]

-

Metal-assisted coupling of oximes and nitriles: a synthetic, structural and theoretical study - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Available at: [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]

-

Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility. Available at: [Link]

-

Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC - NIH. Available at: [Link]

-

Reaction of Nitrilimines and Nitrile Oxides with Hydrazines, Hydrazones and Oximes - PMC. Available at: [Link]

-

Interpreting Aromatic NMR Signals - YouTube. (2021). Available at: [Link]

-

Chemical compound - Spectroscopy, Organic, Analysis | Britannica. (2025). Available at: [Link]

-

NMR Sample Preparation - Western University. Available at: [Link]

-

Applications of 19F multidimensional NMR | Request PDF - ResearchGate. (2025). Available at: [Link]

-

Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd - Modgraph. Available at: [Link]

-

Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: New insights on structural factors that promote α,β fragmentation | Request PDF - ResearchGate. (2025). Available at: [Link]

-

Fourier transform infrared spectroscopy. Available at: [Link]

-

FTIR Analysis (FTIR Spectroscopy) - YouTube. (2013). Available at: [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. Available at: [Link]

-

Organic Nitrogen Compounds IV: Nitriles | Spectroscopy Online. (2019). Available at: [Link]

-

13C NMR Chemical Shift - Oregon State University. Available at: [Link]

-

Example for correctly predicting experimental EI mass spectra through... - ResearchGate. Available at: [Link]

-

Figure 3 from Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation. | Semantic Scholar. Available at: [Link]

-

Organic Spectroscopy: Principles, Calculation Methods, and Analytical Applications. (2025). Available at: [Link]

-

Measuring aromaticity by NMR - ResearchGate. (2025). Available at: [Link]

-

Guide: Preparing a Sample for NMR analysis – Part I - Nanalysis. (2024). Available at: [Link]

-

Nmr spectroscopy of fluorine 19 | PPTX - Slideshare. Available at: [Link]

-

Setting up a LC MS at home - YouTube. (2025). Available at: [Link]

-

Guide to FT-IR Spectroscopy | Bruker. Available at: [Link]

-

How to Interpret Chemical Shift in the Carbon-13 NMR - YouTube. (2022). Available at: [Link]

-

Nitriles IR Spectra and alkenes (with stereoisomerism references) - YouTube. (2017). Available at: [Link]

-

Efficient prediction of nucleus independent chemical shifts for polycyclic aromatic hydrocarbons - RSC Publishing. Available at: [Link]

-

Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Available at: [Link]

-

Predict the chemical shift for Benzon ^{13}C NMR. | Homework.Study.com. Available at: [Link]

-

Synthesis and Mass Spectrometry Studies of Branched Oxime Ether Libraries. Mapping the Substitution Motif via Linker Stability and Fragmentation Pattern | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Dehydration of oxime to nitriles - ResearchGate. (2025). Available at: [Link]

-

Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2024). Available at: [Link]

Sources

- 1. Spectroscopic methods of analysis - Organic analysis II [sites.uclouvain.be]

- 2. Chemical compound - Spectroscopy, Organic, Analysis | Britannica [britannica.com]

- 3. researchgate.net [researchgate.net]

- 4. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 13. rtilab.com [rtilab.com]

- 14. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. organomation.com [organomation.com]

- 21. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 22. publish.uwo.ca [publish.uwo.ca]

- 23. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 24. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 25. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 26. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 27. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 28. spectroscopyonline.com [spectroscopyonline.com]

A Comprehensive Technical Guide to the Solubility of 5-Fluoro-2-(propan-2-ylideneaminooxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The successful progression of any chemical entity through the drug discovery and development pipeline is fundamentally reliant on a thorough understanding of its physicochemical properties. Among these, solubility is a critical determinant of a compound's bioavailability, formulation feasibility, and overall therapeutic potential. This guide provides an in-depth technical exploration of the solubility of 5-Fluoro-2-(propan-2-ylideneaminooxy)benzonitrile, a compound of interest in medicinal chemistry. In the absence of publicly available empirical data, this document serves as a predictive and methodological framework. We will dissect the molecule's structural attributes to forecast its solubility in various common solvents and provide detailed, field-proven protocols for its experimental determination. This guide is designed to empower researchers with the foundational knowledge and practical tools necessary to conduct robust solubility assessments, ensuring data integrity and informed decision-making in their research endeavors.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a homogeneous solution at a given temperature and pressure, is a cornerstone of pharmaceutical sciences.[1] Poor aqueous solubility, a characteristic of over 40% of new chemical entities, can lead to inadequate absorption, variable bioavailability, and ultimately, clinical failure.[1] Therefore, a comprehensive solubility profile in a range of solvents—from aqueous buffers simulating physiological conditions to organic solvents used in synthesis and formulation—is indispensable.

5-Fluoro-2-(propan-2-ylideneaminooxy)benzonitrile is a multifaceted molecule featuring a benzonitrile core, a fluorine substituent, and an oxime ether side chain. Each of these components contributes uniquely to its overall physicochemical profile, making a systematic study of its solubility not just a routine task, but a scientific necessity. This guide will first deconstruct the molecule to predict its solubility characteristics, followed by a detailed exposition of the methodologies to empirically validate these predictions.

Structural Analysis and Predicted Solubility Profile

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[2][3] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. Let's analyze the key structural features of 5-Fluoro-2-(propan-2-ylideneaminooxy)benzonitrile and their likely impact on its solubility.

-

Benzonitrile Core: The parent molecule, benzonitrile, is a colorless liquid that is slightly soluble in water and soluble in most organic solvents.[4][5] The aromatic ring is nonpolar, while the nitrile group (-C≡N) introduces polarity.

-

Fluorine Substituent: The fluorine atom at the 5-position is highly electronegative. The introduction of fluorine into an organic molecule can have complex effects on its properties. While it can increase polarity locally, it often enhances a molecule's overall lipophilicity (fat-solubility), which may decrease aqueous solubility.[6]

-

Propan-2-ylideneaminooxy (Oxime Ether) Group: Oximes themselves are generally polar and have poor water solubility.[7] However, their conversion to oxime ethers can modulate this property.[8] The ether linkage and the isopropylidene group add a degree of lipophilicity and steric bulk, which will likely influence how the molecule interacts with solvent molecules.

Predicted Solubility:

Based on this analysis, 5-Fluoro-2-(propan-2-ylideneaminooxy)benzonitrile is predicted to be:

-

Poorly soluble in aqueous solutions due to the predominantly nonpolar benzonitrile ring and the lipophilic oxime ether side chain.

-

Soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can interact with the polar nitrile and ether functionalities.

-

Moderately to highly soluble in common organic solvents like acetone, ethyl acetate, and dichloromethane, which have intermediate polarities.

-

Sparingly soluble in nonpolar solvents such as hexane and toluene, as the polar groups on the molecule will hinder dissolution.

The following table provides a qualitative prediction of solubility in a range of common laboratory solvents.

Table 1: Predicted Qualitative Solubility of 5-Fluoro-2-(propan-2-ylideneaminooxy)benzonitrile

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The potential for hydrogen bonding with the ether oxygen may be offset by the large nonpolar regions of the molecule. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions with the nitrile and ether groups are expected to drive solubility. |

| Intermediate Polarity | Acetone, Ethyl Acetate, Dichloromethane | High | A good balance of polar and nonpolar characteristics in these solvents should effectively solvate the molecule. |

| Nonpolar | Hexane, Toluene | Low | The polar functional groups will limit solubility in highly nonpolar environments. |

Methodologies for Experimental Solubility Determination

To move from prediction to empirical fact, rigorous experimental protocols are essential. The choice between a kinetic or thermodynamic solubility assay depends on the stage of the research.[9] Kinetic solubility is often used in early-stage discovery for high-throughput screening, while thermodynamic solubility provides a more accurate measure of the true equilibrium state, which is crucial for later-stage development.[10]

Kinetic Solubility Determination via Nephelometry

Kinetic solubility measures the concentration at which a compound, introduced from a concentrated organic stock solution (typically DMSO), precipitates out of an aqueous buffer.[11] This is a high-throughput method that is invaluable for the rapid screening of compound libraries.[12] Nephelometry, which measures the forward scattering of light by suspended particles, is a common and reliable technique for this purpose.[13]

Experimental Workflow for Kinetic Solubility Assay

Caption: Workflow for kinetic solubility determination using nephelometry.

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a 20 mM stock solution of 5-Fluoro-2-(propan-2-ylideneaminooxy)benzonitrile in 100% DMSO.

-

Serial Dilution: In a separate plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 20 mM down to 0.1 mM).

-

Assay Plate Preparation: Dispense a small volume (e.g., 5 µL) of each DMSO dilution into the wells of a clear-bottomed 384-well microplate.

-

Buffer Addition: Rapidly add 245 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well. This brings the final DMSO concentration to 2%.

-

Incubation: Mix the plate on a shaker for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).

-

Measurement: Read the plate on a nephelometer to measure the light scattering in each well.

-

Data Analysis: Plot the measured nephelometric turbidity units (NTU) against the compound concentration. The point at which the NTU signal sharply increases is the kinetic solubility limit.

Thermodynamic (Equilibrium) Solubility Determination via Shake-Flask Method

Thermodynamic solubility represents the true equilibrium concentration of a compound in a solvent. The shake-flask method is the gold-standard for this measurement.[14] It involves agitating an excess of the solid compound in the solvent until equilibrium is reached, followed by separating the undissolved solid and quantifying the concentration of the dissolved compound.

Experimental Workflow for Thermodynamic Solubility Assay

Caption: Workflow for thermodynamic solubility determination using the shake-flask method.

Step-by-Step Protocol:

-

Sample Preparation: Add an excess amount of solid 5-Fluoro-2-(propan-2-ylideneaminooxy)benzonitrile to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24 to 48 hours).

-

Phase Separation: After equilibration, separate the saturated solution from the excess solid. This is a critical step to avoid artificially high results. A combination of centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.45 µm PVDF) is recommended.

-

Quantification: Accurately dilute the filtered supernatant and determine the concentration of the dissolved compound using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[15][16] A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

Data Presentation and Interpretation

The clear and concise presentation of solubility data is paramount for its effective use. The following table provides a template for reporting the experimentally determined solubility of 5-Fluoro-2-(propan-2-ylideneaminooxy)benzonitrile.

Table 2: Experimentally Determined Solubility of 5-Fluoro-2-(propan-2-ylideneaminooxy)benzonitrile at 25°C

| Solvent | Method | Solubility (µg/mL) | Solubility (µM) | Observations |

| Phosphate-Buffered Saline (pH 7.4) | Kinetic | [Insert Data] | [Insert Data] | [e.g., Rapid precipitation observed] |

| Phosphate-Buffered Saline (pH 7.4) | Thermodynamic | [Insert Data] | [Insert Data] | [e.g., Stable solution] |

| Ethanol | Thermodynamic | [Insert Data] | [Insert Data] | [e.g., Clear solution] |

| Dimethyl Sulfoxide (DMSO) | Thermodynamic | [Insert Data] | [Insert Data] | [e.g., Freely soluble] |

| Acetone | Thermodynamic | [Insert Data] | [Insert Data] | [e.g., Clear solution] |

| Ethyl Acetate | Thermodynamic | [Insert Data] | [Insert Data] | [e.g., Clear solution] |

| Hexane | Thermodynamic | [Insert Data] | [Insert Data] | [e.g., Insoluble] |

Interpreting the Results:

-

Kinetic vs. Thermodynamic: It is common for kinetic solubility to be higher than thermodynamic solubility. This is because the compound starts in a dissolved state in DMSO and may form a supersaturated solution in the aqueous buffer before precipitating.[10]

-

Impact of pH: For ionizable compounds, solubility can be highly pH-dependent. Although 5-Fluoro-2-(propan-2-ylideneaminooxy)benzonitrile is not expected to have a readily ionizable group in the physiological pH range, this should be confirmed experimentally.

-

Solvent Polarity: The relationship between solvent polarity and the measured solubility should be analyzed. A graph plotting solubility against a solvent polarity index can be a powerful visualization tool.

Relationship Between Solvent Polarity and Solubility

Caption: The logical relationship between solvent polarity, intermolecular forces, and solubility.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and determining the solubility of 5-Fluoro-2-(propan-2-ylideneaminooxy)benzonitrile. By combining structural analysis for predictive purposes with detailed, robust experimental protocols, researchers can confidently generate the high-quality data needed for informed decision-making in drug discovery and development.